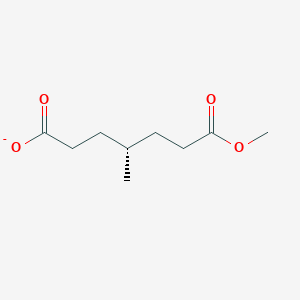

(4R)-7-methoxy-4-methyl-7-oxoheptanoate

Description

Significance of Chirality in Complex Molecule Synthesis and Fine Chemical Development

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry and biology. veranova.com The two mirror-image forms of a chiral molecule are called enantiomers. In a non-chiral environment, enantiomers possess identical physical and chemical properties. However, in a chiral environment, such as the human body with its chiral enzymes, receptors, and other biomolecules, enantiomers can exhibit remarkably different behaviors. veranova.commdpi.com

This disparity is of profound consequence in the pharmaceutical industry. Often, only one enantiomer of a drug molecule, the "eutomer," is responsible for the desired therapeutic effect, while the other, the "distomer," may be less active, inactive, or even cause harmful side effects. mdpi.com Regulatory bodies like the U.S. Food and Drug Administration (FDA) have established guidelines that emphasize the need to develop single-enantiomer drugs to ensure their safety and efficacy. veranova.comnih.gov Consequently, the ability to synthesize enantiomerically pure active pharmaceutical ingredients (APIs) is a critical aspect of modern drug development. nbinno.com

The importance of chirality extends to the broader fine chemical industry, including agrochemicals and materials science. lifechemicals.com The stereochemistry of a molecule can influence its biological activity in pesticides and herbicides, as well as its physical properties in advanced materials. The demand for enantiomerically pure compounds has driven the development of various asymmetric synthesis techniques, which aim to produce a single enantiomer of a chiral product. rsc.org

| Term | Definition | Significance in Organic Chemistry |

| Chirality | A geometric property of some molecules and ions. A chiral molecule/ion is non-superimposable on its mirror image. | Fundamental to the biological activity of many molecules, influencing drug efficacy and safety. |

| Enantiomers | Stereoisomers that are non-superimposable mirror images of each other. | Can have vastly different pharmacological profiles, with one being therapeutic and the other inactive or harmful. |

| Chiral Synthon | An enantiomerically enriched building block used to introduce a specific stereocenter in a larger molecule. | Enables the controlled and efficient synthesis of complex, enantiomerically pure target molecules. |

| Asymmetric Synthesis | A chemical reaction (or reaction sequence) in which one or more new elements of chirality are formed in a substrate molecule and which produces the stereoisomeric (enantiomeric or diastereoisomeric) products in unequal amounts. | A key strategy for producing single-enantiomer drugs and fine chemicals, avoiding the need for difficult and costly separation of enantiomers. |

Overview of (4R)-7-methoxy-4-methyl-7-oxoheptanoate as a Versatile Chiral Synthon

This compound is a chiral building block that possesses several structural features making it a potentially valuable tool in asymmetric synthesis. Its structure incorporates a stereogenic center at the 4-position, defined by the "(4R)" designation, which introduces a specific three-dimensional orientation. The presence of a methyl group at this chiral center is a common motif in many natural products and bioactive molecules.

The molecule is a monoester of a dicarboxylic acid, featuring a methoxycarbonyl group at one end and a carboxylic acid at the other (implied by the "heptanoate" nomenclature, which is derived from heptanedioic acid). This bifunctional nature allows for selective chemical transformations at either end of the seven-carbon chain. For instance, the carboxylic acid can be activated for amide bond formation, while the ester can be reduced or hydrolyzed.

The versatility of such a chiral synthon lies in its ability to be incorporated into larger, more complex molecules, imparting its inherent chirality to the final product. The stereocontrolled synthesis of acyclic fragments with multiple stereocenters is a significant challenge in organic synthesis, and the use of well-defined chiral building blocks is a common and effective strategy to address this. researchgate.netnih.gov The functional groups present in this compound offer multiple points for chemical modification, allowing for its integration into a variety of synthetic pathways.

Key Structural Features and Their Synthetic Potential:

| Structural Feature | Potential Synthetic Utility |

| (4R)-Methyl Stereocenter | Introduces a specific and defined chirality into the target molecule, crucial for biological activity. |

| Terminal Carboxylic Acid | Can be activated for coupling reactions (e.g., amide or ester formation), allowing for chain extension. |

| Terminal Methyl Ester | Can be selectively hydrolyzed, reduced to an alcohol, or reacted with organometallic reagents. |

| Heptanoate Backbone | Provides a flexible seven-carbon spacer that can be further functionalized. |

While specific, detailed research findings on the direct application of this compound are not extensively documented in publicly available literature, its structural characteristics suggest its utility in the synthesis of complex natural products and pharmaceuticals where a chiral methyl-bearing acyclic fragment is required. The principles of asymmetric synthesis and the use of chiral building blocks strongly support the potential of this and structurally related compounds in advancing organic chemistry research. nih.gov

Structure

3D Structure

Properties

CAS No. |

69274-83-5 |

|---|---|

Molecular Formula |

C9H15O4- |

Molecular Weight |

187.21 g/mol |

IUPAC Name |

(4R)-7-methoxy-4-methyl-7-oxoheptanoate |

InChI |

InChI=1S/C9H16O4/c1-7(3-5-8(10)11)4-6-9(12)13-2/h7H,3-6H2,1-2H3,(H,10,11)/p-1/t7-/m1/s1 |

InChI Key |

YVEPYHZOCQHSIF-SSDOTTSWSA-M |

Isomeric SMILES |

C[C@H](CCC(=O)[O-])CCC(=O)OC |

Canonical SMILES |

CC(CCC(=O)[O-])CCC(=O)OC |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving 4r 7 Methoxy 4 Methyl 7 Oxoheptanoate and Its Analogs

Elucidation of Reaction Mechanisms and Catalytic Cycles

The elucidation of reaction mechanisms for transformations involving chiral esters is crucial for understanding and optimizing stereoselectivity. A common approach involves a combination of experimental and computational methods to map out the complete catalytic cycle. For instance, in the asymmetric hydrogenation of α-phenoxy esters to β-chiral primary alcohols, a ruthenium-based catalyst is often employed.

The proposed catalytic cycle for this reaction typically begins with the coordination of the ester to the chiral ruthenium catalyst. This is followed by a series of steps including hydrogen activation, hydride transfer to the carbonyl carbon, and subsequent release of the chiral alcohol product, regenerating the active catalyst for the next cycle. The specific nature of the ligand coordinated to the metal center plays a pivotal role in dictating the stereochemical outcome of the reaction.

Key steps in a typical catalytic cycle for the asymmetric hydrogenation of a chiral ester analog:

Catalyst Activation: The precatalyst is activated under the reaction conditions, often involving the dissociation of a ligand to create a vacant coordination site.

Substrate Coordination: The chiral ester coordinates to the activated catalyst. The geometry of this coordination is critical for the subsequent stereoselective step.

Stereo-determining Step: This is often the hydride transfer from the metal to the carbonyl carbon of the ester. The chiral environment created by the ligands on the catalyst directs the hydride to one of the two enantiotopic faces of the carbonyl group, leading to the preferential formation of one enantiomer of the product.

Product Release and Catalyst Regeneration: The resulting chiral alcohol is released from the coordination sphere of the metal, and the catalyst is regenerated to participate in another catalytic cycle.

Transition State Analysis in Stereoselective Transformations

Understanding the structure and energetics of the transition states is paramount to explaining the origin of stereoselectivity in these reactions.

Density Functional Theory (DFT) has emerged as a powerful tool for modeling the transition states in stereoselective transformations. By calculating the energies of the transition states leading to the different stereoisomeric products, the enantioselectivity of a reaction can be predicted and rationalized.

For the asymmetric hydrogenation of an α-phenoxy ester, DFT calculations can be used to model the transition state of the hydride transfer step. The calculations typically reveal that the transition state leading to the major enantiomer is lower in energy than the transition state leading to the minor enantiomer. This energy difference (ΔΔG‡) is directly related to the enantiomeric excess (ee) of the reaction. The analysis of the transition state geometries can highlight the specific non-covalent interactions, such as steric hindrance or hydrogen bonding, that are responsible for the observed stereoselectivity.

Table 1: Exemplary DFT-Calculated Energy Differences for Transition States in Asymmetric Hydrogenation

| Transition State | Relative Energy (kcal/mol) | Predicted Enantiomeric Excess (%) |

| TS-(R) | 0.0 | 95 |

| TS-(S) | 2.5 |

Note: This data is representative and intended for illustrative purposes.

The direct observation of transient intermediates in a catalytic cycle provides invaluable experimental evidence for a proposed mechanism. Various spectroscopic techniques can be employed for this purpose. For instance, in situ Infrared (IR) spectroscopy can be used to monitor the changes in the carbonyl stretching frequency of the ester upon coordination to the metal catalyst. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly at low temperatures, can also be used to characterize key intermediates.

In some cases, specialized techniques such as Rapid-Scan IR or stopped-flow UV-Vis spectroscopy are necessary to detect and characterize short-lived intermediates. The spectroscopic data, when combined with computational predictions, provides a comprehensive picture of the species involved in the catalytic cycle.

Kinetic Isotope Effect (KIE) Studies

Kinetic Isotope Effect (KIE) studies are a powerful experimental tool for probing the mechanism of a reaction, particularly for identifying the rate-limiting step and understanding bond-breaking and bond-forming processes in the transition state. A KIE is observed when an atom in the reactant is replaced by one of its isotopes, leading to a change in the reaction rate.

By strategically placing isotopic labels (e.g., replacing hydrogen with deuterium) at different positions in the reactants, one can determine which bonds are being broken or formed in the rate-determining step of the reaction. For example, in the asymmetric hydrogenation of an ester, a primary KIE (kH/kD > 1) would be expected if the C-H bond formation to the carbonyl carbon is part of the rate-limiting step. Conversely, the absence of a significant KIE would suggest that this step is not rate-determining.

KIEs can also provide subtle insights into the geometry of the transition state and the nature of stereocontrol. The magnitude of the KIE can be correlated with the degree of bond breaking/formation in the transition state. For instance, a large primary KIE suggests a more symmetric transition state where the bond is significantly broken.

In the context of asymmetric hydrogenation, deuteration of the hydrogen gas (H2 vs. D2) can provide information about the hydrogen activation step and the subsequent hydride transfer. These experimental results are often compared with computationally predicted KIEs to further validate the proposed mechanism and transition state structures.

Table 2: Representative Kinetic Isotope Effect Data for Asymmetric Hydrogenation

| Isotopic Substitution | kH/kD | Interpretation |

| α-deuteration of ester | 1.05 | No significant primary KIE; C-H bond breaking at this position is not rate-limiting. |

| Use of D2 instead of H2 | 2.1 | Significant primary KIE; H-H bond cleavage or subsequent hydride transfer is likely rate-limiting. |

Note: This data is representative and intended for illustrative purposes.

Stereochemical Analysis and Advanced Characterization of 4r 7 Methoxy 4 Methyl 7 Oxoheptanoate

Determination of Absolute Configuration

The determination of the absolute configuration of (4R)-7-methoxy-4-methyl-7-oxoheptanoate involves sophisticated analytical methods capable of distinguishing between enantiomers. wikipedia.org The primary techniques employed for this purpose are Vibrational Circular Dichroism (VCD) spectroscopy and single-crystal X-ray crystallography. wikipedia.orgpurechemistry.org

VCD spectroscopy is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. researchgate.net This differential absorption, which can be positive or negative, provides a unique spectral fingerprint of a molecule's absolute configuration in solution. nih.gov

To acquire the VCD spectrum, a solution of enantiomerically pure this compound in a suitable solvent (e.g., deuterated chloroform, CDCl₃) is analyzed using a specialized VCD spectrometer. The resulting spectrum displays a series of positive and negative bands corresponding to the vibrational modes of the molecule.

The interpretation focuses on key vibrational bands, particularly the carbonyl (C=O) stretching regions of the ester and ketone functionalities, as well as C-H bending and stretching modes associated with the chiral center. The sign (positive or negative) and intensity of these VCD bands are directly correlated with the absolute configuration of the molecule. For instance, a strong positive couplet in the carbonyl region could be a characteristic feature confirming the (R)-configuration when compared with theoretical predictions.

Table 1: Illustrative Experimental VCD and IR Data for this compound

| Frequency (cm⁻¹) | IR Absorption (A) | VCD Signal (ΔA x 10⁻⁵) | Vibrational Assignment |

|---|---|---|---|

| ~2960 | Strong | +2.5 | Asymmetric C-H Stretch (CH₃) |

| ~1735 | Very Strong | +8.9 | Ester C=O Stretch |

| ~1715 | Very Strong | -7.5 | Ketone C=O Stretch |

| ~1450 | Medium | -1.8 | CH₂ Scissoring |

Note: Data are representative and for illustrative purposes.

To unequivocally assign the absolute configuration, the experimental VCD spectrum is compared to a theoretically calculated spectrum. ethz.ch This is achieved through quantum chemical calculations, typically using Density Functional Theory (DFT). nih.gov

The computational protocol involves several steps:

Conformational Search: The flexible nature of this compound requires a thorough search for all low-energy conformers.

Geometry Optimization and Frequency Calculation: The geometry of each significant conformer of the (R)-enantiomer is optimized, followed by the calculation of its vibrational frequencies and VCD intensities. A common level of theory for such calculations is B3LYP with a basis set like 6-31+G*. nih.gov

Boltzmann Averaging: The calculated spectra of the individual conformers are averaged based on their calculated relative Gibbs free energies to produce a final, Boltzmann-weighted theoretical spectrum. nih.gov

The absolute configuration is confirmed if the theoretical VCD spectrum for the (R)-isomer shows excellent agreement with the experimental spectrum, matching the sign and relative intensities of the key bands.

Single-crystal X-ray diffraction is considered the most definitive method for determining the absolute configuration of a molecule, provided that a suitable single crystal can be grown. nih.govspringernature.com This technique provides a precise three-dimensional map of the electron density within the crystal, revealing the exact spatial arrangement of every atom. nih.gov

For a chiral compound like this compound to be analyzed, it must first be crystallized. Enantiomerically pure chiral molecules crystallize in one of 65 Sohncke (chiral) space groups, which lack inversion centers or mirror planes. wikipedia.org The diffraction experiment involves irradiating the crystal with X-rays and measuring the intensities and positions of the diffracted beams. This data allows for the determination of the unit cell dimensions, the space group, and the relative configuration of all atoms in the molecule.

Table 2: Representative Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₁₈O₄ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a, b, c (Å) | 8.5, 12.3, 11.1 |

| α, β, γ (°) | 90, 90, 90 |

| Z | 4 |

| Radiation | Cu Kα (λ = 1.54178 Å) |

Note: Data are hypothetical and for illustrative purposes.

Determining the absolute configuration from X-ray data relies on the phenomenon of anomalous dispersion (or anomalous scattering). csic.eswikipedia.org This effect occurs when the energy of the incident X-rays is near the absorption edge of an atom in the crystal, causing a phase shift in the scattered X-rays. csic.es This phase shift breaks Friedel's Law, which states that the intensities of diffraction spots (h,k,l) and their inverses (-h,-k,-l) are equal. csic.es When anomalous dispersion is present, these "Friedel pairs" will have slightly different intensities.

The measurement of these intensity differences allows for the unambiguous determination of the absolute stereochemistry. For organic compounds composed primarily of light atoms (C, H, O, N), the anomalous scattering effect is weak. researchgate.net Therefore, using a copper (Cu) X-ray source is often preferred, as its wavelength is more effective at producing measurable anomalous scattering from oxygen atoms than molybdenum (Mo) sources. researchgate.net The result of this analysis is often expressed as the Flack parameter, which should refine to a value close to 0 for the correct enantiomer. researchgate.net A value near 1 would indicate that the inverted structure is correct.

Nuclear Magnetic Resonance (NMR) Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. For chiral molecules, standard NMR techniques cannot distinguish between enantiomers as they have identical physical properties in an achiral environment. However, by introducing a chiral environment, it becomes possible to induce diastereomeric interactions that result in distinguishable NMR spectra. wikipedia.org

One established method to analyze enantiomers by NMR is the use of chiral derivatizing agents (CDAs). wikipedia.org This involves covalently bonding the enantiomeric mixture to a single, enantiomerically pure CDA to form a mixture of diastereomers. Diastereomers, unlike enantiomers, have different physical properties and, therefore, produce distinct signals in the NMR spectrum. wikipedia.org

A widely used CDA is Mosher's acid, α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA). nih.gov For a compound like this compound, derivatization would typically be performed on a precursor alcohol, such as the corresponding (4R)-4-methylheptane-1,7-diol, before the final oxidation and esterification steps. Reaction of the alcohol precursor with an enantiomerically pure form of Mosher's acid chloride (e.g., (R)-MTPA-Cl) yields diastereomeric Mosher's esters.

The anisotropic effect of the phenyl ring in the MTPA moiety causes the protons near the newly formed chiral center to experience different magnetic environments, leading to observable differences in their chemical shifts (Δδ = δS - δR). By analyzing the ¹H NMR spectrum of the resulting diastereomeric mixture, the relative integration of the separated signals allows for the determination of the enantiomeric excess of the original alcohol.

Table 1: Representative ¹H NMR Data for Diastereomeric Esters Formed with a Chiral Derivatizing Agent This table illustrates the principle using hypothetical data for a precursor alcohol derivatized with (S)- and (R)-MTPA, as direct derivatization of the target ester is not feasible.

| Proton near Chiral Center | δ for (R)-Alcohol-(S)-MTPA Ester (ppm) | δ for (S)-Alcohol-(S)-MTPA Ester (ppm) | Chemical Shift Difference (Δδ in ppm) |

| -CH₃ at C4 | 1.05 | 1.12 | -0.07 |

| -OCH₃ of MTPA | 3.54 | 3.59 | -0.05 |

| H at C5 | 1.60 | 1.68 | -0.08 |

An alternative to covalent derivatization is the use of chiral solvating agents (CSAs) or chiral liquid crystals (CLCs) to create a chiral anisotropic environment directly in the NMR tube. acs.orgsci-hub.se These agents form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. acs.org This interaction is sufficient to induce small but measurable differences in the chemical shifts of the enantiomers, a phenomenon resulting from differential magnetic anisotropy. d-nb.info

Poly-γ-benzyl-L-glutamate (PBLG) is a common chiral liquid crystal used for this purpose. When this compound is dissolved in a solvent containing PBLG, the two enantiomers ((4R) and (4S)) will interact differently with the helical polymer structure. d-nb.info This leads to a slight separation of corresponding proton signals in the ¹H NMR spectrum, allowing for direct integration and determination of enantiomeric purity without chemical modification of the analyte. d-nb.info Chiral lanthanide shift reagents, such as Eu(hfc)₃, can also be used to achieve similar spectral separation. doaj.org

Table 2: Illustrative ¹H NMR Chemical Shift Separation Using a Chiral Solvating Agent This table presents hypothetical data demonstrating the expected signal splitting for a racemic mixture of 7-methoxy-4-methyl-7-oxoheptanoate in the presence of a CSA.

| Proton | δ in Achiral Solvent (CDCl₃) (ppm) | δ for (4R)-enantiomer with CSA (ppm) | δ for (4S)-enantiomer with CSA (ppm) | Enantiomeric Chemical Shift Difference (ΔΔδ in ppm) |

| -CH₃ at C4 | 0.95 | 0.948 | 0.953 | 0.005 |

| -OCH₃ at C7 | 3.67 | 3.669 | 3.672 | 0.003 |

| H at C5α | 1.52 | 1.517 | 1.524 | 0.007 |

Assessment of Enantiomeric Purity

While NMR methods are powerful, chromatographic techniques are often the gold standard for the precise quantification of enantiomeric purity due to their high resolution and sensitivity.

Chiral chromatography involves the separation of enantiomers by passing them through a column containing a chiral stationary phase (CSP). gcms.cz The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation and quantification.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation of enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are particularly effective for a broad range of chiral compounds. researchgate.net Columns like Chiralpak® and Chiralcel® operate by forming transient diastereomeric complexes with the analytes through a combination of interactions, including hydrogen bonding, dipole-dipole, and π-π interactions. sigmaaldrich.com

For the analysis of this compound, a normal-phase HPLC method would likely be employed. The separation would be optimized by varying the composition of the mobile phase, typically a mixture of an alkane (like n-hexane) and an alcohol modifier (like isopropanol (B130326) or ethanol). researchgate.net The differing affinities of the (4R) and (4S) enantiomers for the chiral stationary phase would result in distinct retention times.

Table 3: Typical Chiral HPLC Parameters for Enantiomeric Purity Analysis Parameters are based on common methods for separating chiral esters and may require optimization for the specific compound.

| Parameter | Value |

| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol (95:5, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Time (t_R) for (4R)-enantiomer | ~ 8.5 min |

| Retention Time (t_R) for (4S)-enantiomer | ~ 9.8 min |

Gas Chromatography (GC) is another powerful technique for enantiomeric separation, particularly for volatile and thermally stable compounds. gcms.cz Chiral GC columns typically employ a stationary phase containing a cyclodextrin (B1172386) derivative. gcms.cz Cyclodextrins are chiral, bucket-shaped oligosaccharides that can include guest molecules. Enantioseparation is achieved through differential inclusion of the enantiomers into the chiral cyclodextrin cavity. labrulez.com

Given its structure, this compound is sufficiently volatile for GC analysis. The selection of the specific cyclodextrin derivative (e.g., permethylated β-cyclodextrin) and the temperature program are critical parameters for achieving baseline separation of the enantiomers.

Table 4: Representative Chiral GC Parameters for Enantiomeric Purity Assessment Parameters are based on established methods for the analysis of similar chiral fragrance and pheromone components.

| Parameter | Value |

| Column | Chiraldex® G-TA (Trifluoroacetyl-gamma-cyclodextrin) |

| Dimensions | 30 m x 0.25 mm ID, 0.12 µm film thickness |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Injector Temperature | 220 °C |

| Oven Program | 80 °C (hold 2 min), then ramp to 160 °C at 3 °C/min |

| Detector | Flame Ionization Detector (FID) at 250 °C |

| Retention Time (t_R) for (4R)-enantiomer | ~ 21.2 min |

| Retention Time (t_R) for (4S)-enantiomer | ~ 21.6 min |

Chiral Chromatography Techniques

Supercritical Fluid Chromatography (SFC) for Enantiomeric Separation

No published research could be found that details the use of Supercritical Fluid Chromatography for the enantiomeric separation of this compound. Consequently, no data on chiral stationary phases, mobile phase compositions, flow rates, pressure, temperature, or resulting enantiomeric excess and resolution values can be provided.

Capillary Electrophoresis for Chiral Analysis

Similarly, the scientific literature lacks any studies on the application of Capillary Electrophoresis for the chiral analysis of this compound. As a result, information on suitable chiral selectors, background electrolytes, applied voltages, and separation efficiencies is not available.

Chiral Resolution Strategies

No specific methodologies for the chiral resolution of racemic 7-methoxy-4-methyl-7-oxoheptanoate have been documented in accessible scientific resources.

Crystallization-Based Resolution with Chiral Additives

There is no available information on the use of crystallization with chiral additives to resolve the enantiomers of 7-methoxy-4-methyl-7-oxoheptanoate. Details on suitable chiral resolving agents, solvent systems, and the efficiency of such a resolution are absent from the literature.

Diastereomeric Salt Formation and Separation

The formation of diastereomeric salts as a means of separating the enantiomers of 7-methoxy-4-methyl-7-oxoheptanoate has not been described in any available research. Therefore, no data on resolving agents, crystallization conditions, or the success of this separation technique can be reported.

Advanced Synthetic Applications of 4r 7 Methoxy 4 Methyl 7 Oxoheptanoate

Utilization as a Chiral Building Block in Total Synthesis

The presence of a chiral center at the C4 position makes (4R)-7-methoxy-4-methyl-7-oxoheptanoate a significant precursor in asymmetric synthesis, where the precise control of stereochemistry is paramount. Chiral building blocks are fundamental in constructing complex molecules with specific three-dimensional arrangements, which is often crucial for their biological activity.

The synthesis of natural products, often characterized by their intricate and stereochemically rich structures, frequently relies on the incorporation of pre-existing chiral centers to guide the formation of new stereocenters. nih.govsemanticscholar.org Chiral ketoesters are particularly useful intermediates in the synthesis of a wide array of natural products. The this compound molecule can serve as a key fragment, providing a methyl-substituted stereocenter that is a common motif in many polyketide and terpenoid natural products.

Table 1: Potential Transformations of this compound in Natural Product Synthesis

| Functional Group | Potential Transformation | Synthetic Utility |

| Ketone | Stereoselective reduction | Introduction of a new chiral alcohol center |

| Aldol (B89426) condensation | Carbon-carbon bond formation with stereocontrol | |

| Wittig reaction | Introduction of a double bond | |

| Methyl Ester | Hydrolysis to carboxylic acid | Enabling amide bond formation or other derivatization |

| Reduction to alcohol | Conversion to a primary alcohol for further functionalization | |

| Claisen condensation | Carbon-carbon bond formation at the alpha-position | |

| Chiral Center (C4) | Diastereoselective reactions | Control of subsequent stereocenter formation |

The demand for enantiomerically pure compounds in the pharmaceutical industry is driven by the fact that different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. pharmacompass.compharmasalmanac.com Chiral building blocks are therefore essential for the synthesis of active pharmaceutical ingredients (APIs). pharmacompass.comnih.gov The this compound molecule, with its defined stereochemistry, is a prime candidate for the synthesis of chiral pharmaceutical scaffolds.

The ketoester functionality is a versatile platform for the introduction of various pharmacophoric groups. For example, the ketone can be converted to a chiral amine via reductive amination, a common functional group in many pharmaceuticals. The ester can be hydrolyzed and coupled with other molecules to form more complex structures. The methyl group at the chiral center can provide beneficial steric interactions with biological targets, potentially enhancing the efficacy or selectivity of a drug candidate. The use of chiral intermediates like this can significantly streamline the synthesis of complex drug molecules, avoiding costly and often inefficient chiral separation steps later in the synthetic sequence. pharmasalmanac.com

Contributions to Fine Chemical Industries

Beyond the realm of pharmaceuticals, chiral molecules play a crucial role in other sectors of the fine chemical industry, including the production of high-value flavor and fragrance compounds and agrochemicals.

Esters are widely known for their pleasant and often fruity or floral aromas, making them key components of the flavor and fragrance industry. chemicalbull.comscentjourner.comunb.calibretexts.org The specific odor of an ester is highly dependent on its chemical structure, including the chain length and branching of both the carboxylic acid and alcohol moieties. Chirality also plays a significant role, as different enantiomers of a fragrance molecule can have distinct smells.

This compound can serve as a precursor to a variety of chiral esters with potential applications in this sector. The ester group can be transesterified with different alcohols to produce a library of new esters. The presence of the methyl branch introduces a structural feature known to influence the olfactory properties of a molecule. nih.gov For example, reduction of the ketone to a secondary alcohol followed by esterification could lead to lactones, another important class of fragrance compounds. The inherent chirality of the molecule could impart unique and desirable scent profiles to the resulting esters, which is a key driver of innovation in the fragrance industry. scentjourner.com

Table 2: Potential Fragrance Esters Derived from this compound

| Derivative | Potential Aroma Profile |

| Transesterification with ethanol | Fruity, slightly sweet |

| Reduction of ketone and subsequent esterification | Floral, lactonic |

| Baeyer-Villiger oxidation | Fruity, ethereal |

The development of new agrochemicals, such as herbicides, insecticides, and fungicides, often involves the synthesis of complex organic molecules with specific biological activities. Methyl esters are commonly used as intermediates or even as the final active ingredients in pesticide formulations. nih.govresearchgate.net They can act as carrier solvents or exhibit biological activity themselves.

The structure of this compound, with its combination of functional groups and a defined stereocenter, could be a valuable starting point for the synthesis of new agrochemical candidates. The lipophilicity imparted by the carbon chain and the methyl group could be advantageous for penetration through the waxy cuticles of plants or insects. The ketone and ester functionalities provide handles for the introduction of various toxophoric groups. The chirality of the molecule could lead to enhanced specificity and efficacy against target pests while potentially reducing off-target effects on beneficial organisms, a key goal in modern agrochemical research.

Design and Synthesis of Novel Chiral Ligands and Catalysts

Chiral ligands are essential components of asymmetric catalysis, a powerful tool for the enantioselective synthesis of chiral molecules. The development of new and efficient chiral ligands is a continuous area of research. P-chiral phosphine ligands, for example, have shown exceptional performance in various transition-metal-catalyzed asymmetric reactions. nih.govnih.gov

The carbon skeleton of this compound provides a chiral scaffold that can be elaborated into novel chiral ligands. For instance, the ketone functionality could be a starting point for the synthesis of chiral phosphine ligands through reactions with phosphine precursors. researchgate.net The ester group could be converted into other coordinating groups, such as amides or alcohols. The stereocenter at the C4 position would be incorporated into the ligand backbone, potentially influencing the chiral environment around the metal center in a catalytic complex. The development of new chiral ligands from readily available chiral building blocks is a key strategy for advancing the field of asymmetric catalysis.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (4R)-7-methoxy-4-methyl-7-oxoheptanoate, and how can reaction conditions be optimized?

- Methodology : Begin with esterification of 7-ketoheptanoic acid derivatives, followed by stereoselective methylation at the 4R position. Use chiral catalysts (e.g., Rhodium complexes) to ensure enantiomeric purity. Monitor reaction progress via HPLC or GC-MS to optimize temperature (typically 40–60°C) and solvent polarity (e.g., THF or DCM). For methoxy group introduction, employ Williamson ether synthesis with methyl iodide under basic conditions .

- Validation : Confirm stereochemistry via chiral chromatography or X-ray crystallography. Compare retention times with known standards from PubChem or CAS Common Chemistry databases .

Q. How can researchers quantify this compound in complex matrices (e.g., biological samples)?

- Methodology : Use LC-MS/MS with a C18 column and negative ion mode. Prepare calibration curves using deuterated internal standards (e.g., D₃-labeled analogs) to correct for matrix effects. Validate method precision (RSD < 10%) and recovery rates (85–115%) per FDA guidelines .

Advanced Research Questions

Q. How do conflicting spectral data (e.g., NMR shifts) for this compound arise, and how can they be resolved?

- Analysis : Contradictions often stem from solvent polarity or pH variations. For example, the methoxy proton signal (δ 3.2–3.4 ppm in CDCl₃) may split in DMSO-d₆ due to hydrogen bonding. Use computational tools (e.g., DFT simulations) to model NMR spectra under different conditions and cross-validate with experimental data .

- Resolution : Standardize solvent systems and temperature across experiments. Deposit raw spectral data in open-access repositories (e.g., PubChem) for community validation .

Q. What experimental designs are recommended for studying the environmental fate of this compound?

- Design : Conduct OECD 307 biodegradation tests under aerobic/anaerobic conditions. Measure half-life (t₁/₂) in soil/water systems using UPLC-QTOF to track degradation products. Include abiotic controls (e.g., autoclaved soil) to distinguish microbial vs. chemical breakdown .

- Data Interpretation : Use QSAR models to predict ecotoxicity endpoints (e.g., LC₅₀ for Daphnia magna) if empirical data are lacking .

Q. How can researchers address discrepancies in reported bioactivity (e.g., antihypertensive effects) of this compound?

- Methodology : Replicate assays under standardized conditions (e.g., cell lines, exposure times). For in vivo studies, control for metabolic variability using isogenic animal models. Perform meta-analyses of published data to identify outliers or confounding variables (e.g., impurity profiles in early syntheses) .

- Advanced Tools : Use CRISPR-engineered cell lines to isolate target pathways (e.g., angiotensin-converting enzyme inhibition) and reduce off-target noise .

Stability and Handling

Q. What storage conditions ensure long-term stability of this compound?

- Protocol : Store at –20°C in amber vials under inert gas (Ar/N₂). Monitor degradation via periodic LC-MS; degradation products (e.g., demethylated analogs) indicate hydrolysis. Avoid aqueous buffers for long-term storage due to ester group susceptibility .

Q. What safety precautions are critical when handling this compound in aerosol-generating procedures?

- Guidance : Use fume hoods with HEPA filters and wear NIOSH-approved N95 respirators. Refer to SDS guidelines (e.g., Ambeed, Inc.) for acute toxicity thresholds (oral LD₅₀ > 500 mg/kg in rats) and spill management (neutralize with activated carbon) .

Data and Synthesis Challenges

Q. How can chiral purity be maintained during large-scale synthesis?

- Optimization : Employ dynamic kinetic resolution (DKR) with immobilized enzymes (e.g., Candida antarctica lipase B) to minimize racemization. Monitor enantiomeric excess (ee) via polarimetry or chiral HPLC .

Q. What computational methods predict the compound’s interactions with biological targets?

- Approach : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to model binding affinities with proteins (e.g., ACE2). Validate predictions with SPR or ITC binding assays .

Tables for Key Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 264.27 g/mol | PubChem |

| Melting Point | 122–124°C | CAS Common Chemistry |

| Solubility (Water) | 1.2 mg/mL (25°C) | EPA DSSTox |

| Enantiomeric Purity | >98% ee (chiral HPLC) | Key Organics |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.